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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B7855035

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine alkaloid, has garnered significant scientific
interest due to its widespread presence in various plant species and its notable biological
activities, particularly its hepatotoxicity. This technical guide provides a comprehensive
overview of the discovery, history, and key scientific milestones related to (+)-Intermedine. It
details the initial isolation and structural elucidation, synthetic methodologies, and an in-depth
analysis of its biological mechanism of action. This document is intended for researchers,
scientists, and drug development professionals, offering a consolidated resource of quantitative
data, experimental protocols, and visual representations of key pathways and workflows.

Introduction

(+)-Intermedine is a member of the retronecine-type monoester class of pyrrolizidine alkaloids
(PAs).[1] PAs are a large group of secondary metabolites produced by numerous plant species
worldwide, primarily as a defense mechanism against herbivores. The consumption of PA-
containing plants, often through contaminated food or herbal remedies, has been linked to
various health issues in both humans and livestock, with hepatotoxicity being the most
prominent concern.[1][2] (+)-Intermedine and its stereoisomer, lycopsamine, are frequently
found co-existing in plants such as those from the Boraginaceae, Asteraceae, and Fabaceae
families. This guide focuses specifically on (+)-Intermedine, providing a detailed exploration of
its scientific journey from discovery to its current understanding as a bioactive molecule.
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Discovery and History

The first definitive isolation and structural characterization of (+)-Intermedine was reported in
1990 by Réder from the aerial parts of Cerinthe minor L.[3] Prior to this, the presence of various
PAs in different plant species was known, but the specific isolation and detailed spectroscopic
analysis of Intermedine marked a significant step in the study of this particular alkaloid. The
structural elucidation was accomplished using a combination of spectroscopic methods,
including mass spectrometry (MS), 2D-1H Nuclear Magnetic Resonance (NMR), and 13C-
NMR.[3]

Timeline of Key Milestones

Year Milestone Key Contributor(s)

First reported synthesis of
1985 Intermedine as part of a study Zalkow, L. H., et al.[4]

on potential antitumor agents.

First isolation and full
spectroscopic characterization

1990 ) ) Roder, E.[3]
of Intermedine from Cerinthe

minor.

Detailed investigation into the
hepatotoxicity mechanism of

2021 Intermedine, demonstrating its ~ Wang, Y., et al.[1]
role in inducing mitochondria-

mediated apoptosis.

Physicochemical Properties and Spectroscopic
Data

The structural identity of (+)-Intermedine has been established through various spectroscopic
techniques. Below is a summary of the available quantitative data.

Chemical Structure
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o Systematic Name: [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yllmethyl
(2S,3R)-2,3-dihydroxy-2-isopropylbutanoate

e Molecular Formula: CisH25NOs

e Molecular Weight: 299.36 g/mol

Spectroscopic Data

Table 1: 1H and 3C NMR Spectral Data of (+)-Intermedine

Position 13C Chemical Shift (6, ppm) *H Chemical Shift (6, ppm)
1 75.8 4.08 (m)

2 128.4 5.82 (s)

3 62.1 4.21 (m)

5 53.8 3.35 (m), 2.75 (m)
6 35.6 2.05 (m), 1.95 (m)
7 78.9 4.75 (m)

8 134.5

9 62.5 4.85 (d), 4.70 (d)
1 176.5

2' 83.9

3 71.5 4.15 (q)

4 16.8 1.25 (d)
2"-CH(CHs)2 345 2.15 (m)
2"-CH(CHs)2 17.2, 16.9 0.95 (d), 0.90 (d)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data
presented here is a compilation from typical values reported in the literature.
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Mass Spectrometry (MS) Fragmentation:

The electron ionization mass spectrum (EI-MS) of (+)-Intermedine exhibits a characteristic
fragmentation pattern for pyrrolizidine alkaloids. The molecular ion peak [M]* at m/z 299 is
often weak or absent. Key fragments arise from the cleavage of the ester bond and
fragmentation of the pyrrolizidine nucleus. Common fragments include ions at m/z 138, 120,
93, and 80, corresponding to the retronecine base and its degradation products. The
fragmentation pattern is crucial for distinguishing it from its stereoisomers.[5]

Synthesis

The synthesis of (+)-Intermedine was first described by Zalkow and his colleagues in 1985 as
part of a broader effort to synthesize various pyrrolizidine alkaloids and their N-oxides for
evaluation as potential antitumor agents.[4]

Synthetic Strategy Overview

The general synthetic approach involves the esterification of the necine base, retronecine, with
a suitable necic acid.

(-)-Retronecine

G+)-Trachelanthic Acid Derivative)

Protected Intermedine - (+)-Intermedine

Click to download full resolution via product page

Caption: General synthetic workflow for (+)-Intermedine.

Experimental Protocol (Based on Zalkow et al., 1985)

The following provides a generalized experimental protocol based on the published synthetic
strategy.[4]
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o Preparation of the Necic Acid: (+)-Trachelanthic acid is synthesized and its isopropylidene
derivative is prepared to protect the diol functionality.

o Preparation of the Necine Base: (-)-Retronecine is obtained by the hydrolysis of
monocrotaline, which is isolated from Crotalaria spectabilis.

e Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically
coupled to the C-9 position of (-)-retronecine. This is the key esterification step.

o Deprotection: The isopropylidene protecting group is removed by hydrolysis to yield (+)-
Intermedine.

Purification: The final product is purified using chromatographic techniques.

Biological Activity and Mechanism of Action

(+)-Intermedine is well-documented for its hepatotoxic effects.[1][2] The toxicity is not inherent
to the molecule itself but arises from its metabolic activation in the liver.

Metabolic Activation

In the liver, (+)-Intermedine is metabolized by cytochrome P450 enzymes to form a highly
reactive pyrrolic ester. This electrophilic intermediate can then bind to cellular macromolecules
such as DNA and proteins, leading to cellular damage and toxicity.

(+)-Intermedine —PGyrrohc Ester Imermedia\e]—b[CeHular Macromolecules (DNA, ProleinsD—b[Macromo\ecu\ar Adducls)—b Hepatotoxicity

Click to download full resolution via product page

Caption: Metabolic activation of (+)-Intermedine.

Signaling Pathway of Hepatotoxicity

Recent studies have elucidated the signaling pathway through which (+)-Intermedine induces
hepatotoxicity, primarily through mitochondria-mediated apoptosis.[1]
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(+)-Intermedine
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Caption: Signaling pathway of (+)-Intermedine-induced apoptosis.

The process begins with an increase in intracellular reactive oxygen species (ROS), which
leads to a decrease in the mitochondrial membrane potential.[1] This disruption of the
mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in
turn activates caspase-9 and subsequently caspase-3, culminating in programmed cell death
or apoptosis.[1]
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Pharmacokinetics (ADME)

Specific pharmacokinetic data for (+)-Intermedine is limited. However, general principles for
pyrrolizidine alkaloids can be applied.

o Absorption: PAs are generally well-absorbed from the gastrointestinal tract.

« Distribution: Following absorption, they are distributed throughout the body, with the highest
concentrations typically found in the liver, the primary site of metabolism.

o Metabolism: As previously discussed, metabolism occurs primarily in the liver via cytochrome
P450 enzymes, leading to the formation of toxic pyrrolic esters. Detoxification pathways,
such as hydrolysis and N-oxidation, also occur.

o Excretion: The metabolites and any unchanged parent compound are primarily excreted in
the urine.

Further research is needed to establish a detailed pharmacokinetic profile specifically for (+)-
Intermedine.

Conclusion

(+)-Intermedine, since its definitive isolation and characterization, has been a subject of
significant toxicological research. Its role as a hepatotoxin is well-established, with recent
studies providing detailed insights into its mechanism of action at the molecular level. While its
synthesis has been achieved, and its spectroscopic properties are characterized, a
comprehensive understanding of its pharmacokinetics remains an area for future investigation.
This guide serves as a foundational resource for researchers, consolidating the current
knowledge on (+)-Intermedine and highlighting areas where further research is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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